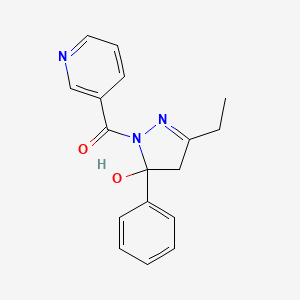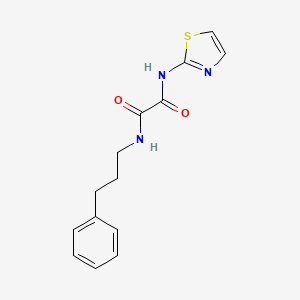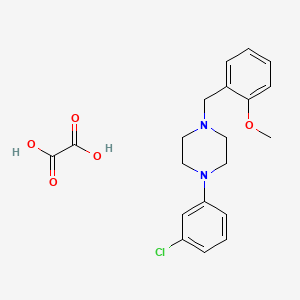
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC belongs to the family of pyrazoles and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to disrupt the cell membranes of fungi and bacteria, leading to their death. In animal studies, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity and no significant adverse effects.
Advantages and Limitations for Lab Experiments
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is also stable under standard laboratory conditions. However, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is also sensitive to light and heat, which can lead to its degradation.
Future Directions
There are several future directions for the study of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. In medicinal chemistry, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be further investigated for its potential use as an anticancer, antifungal, and antibacterial agent. In agricultural science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be studied for its potential use as a pesticide. In material science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could be investigated for its potential use as a building block for the synthesis of new materials. Further studies on the mechanism of action of 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol could also provide insights into its potential applications.
Synthesis Methods
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized through various methods, including the reaction of 3-pyridinecarboxaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-pyridinecarboxaldehyde, ethyl acetoacetate, and phenylhydrazine in the presence of p-toluenesulfonic acid. These methods have yielded 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.
Scientific Research Applications
3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. In medicinal chemistry, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its anticancer, antifungal, and antibacterial properties. In agricultural science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use as a pesticide. In material science, 3-ethyl-5-phenyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-15-11-17(22,14-8-4-3-5-9-14)20(19-15)16(21)13-7-6-10-18-12-13/h3-10,12,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGWFHYOLUEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)

![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107745.png)

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)